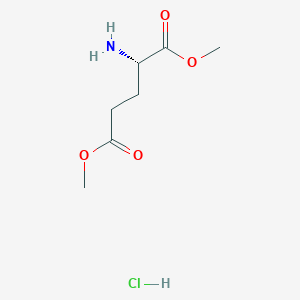

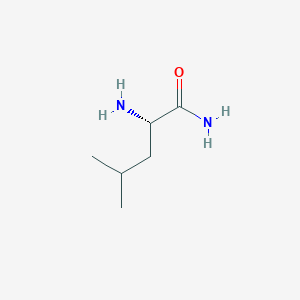

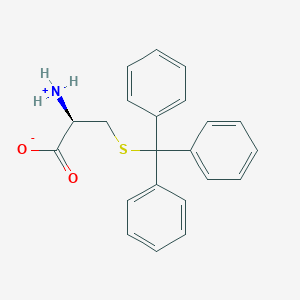

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.

Scientific Research Applications

Biotechnology

Application Summary

Biotechnologists utilize H-HYP-AMC in the production of trans-4-hydroxyproline, a valuable chiral building block for pharmaceuticals, through recombinant microbial strains .

Methods of Application

Genes encoding trans-proline 4-hydroxylase are expressed in microorganisms like Corynebacterium glutamicum and Escherichia coli, which then produce trans-4-hydroxyproline.

Results and Outcomes

The production of trans-4-hydroxyproline by these recombinant strains is quantified, showing the feasibility of microbial systems for industrial-scale production of this important amino acid derivative .

These additional applications demonstrate the versatility of H-HYP-AMC in a wide range of scientific and industrial contexts, each contributing to advancements in their respective fields.

Hypoxia Research

Application Summary

H-HYP-AMC is used in hypoxia research to understand gene expression changes under low oxygen conditions, which is critical in diseases like cancer and ischemic conditions.

Methods of Application

Researchers employ H-HYP-AMC in cellular assays to mimic hypoxic conditions and study the transcriptional start sites of genes using next-generation sequencing technologies .

Results and Outcomes

The findings include precise positional information of transcriptional start sites and gene-expression levels, offering insights into cellular responses to hypoxia .

Cardiovascular Medicine

Application Summary

In cardiovascular medicine, H-HYP-AMC is instrumental in studying the effects of blood pressure on heart health and developing treatments for hypertension.

Methods of Application

The compound is used in ambulatory blood pressure monitoring studies to evaluate the efficacy of various treatments and lifestyle interventions on blood pressure regulation .

Results and Outcomes

The data from these studies contribute to updated guidelines and recommendations for managing hypertension, particularly in pediatric populations .

properties

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

CAS RN |

77471-43-3 |

Source

|

| Record name | (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

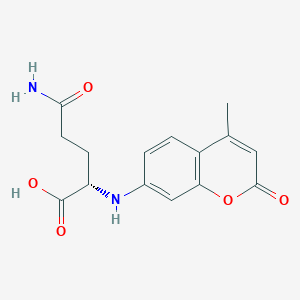

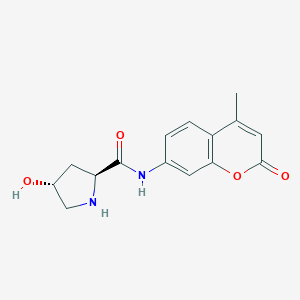

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)